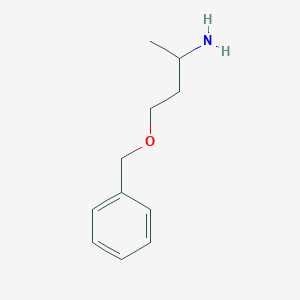

4-(Benzyloxy)butan-2-amine

Description

Significance as a Differentiated Building Block in Contemporary Organic Synthesis

The utility of 4-(benzyloxy)butan-2-amine in contemporary organic synthesis stems from its nature as a "differentiated" building block. The molecule possesses two key functional groups with orthogonal reactivity. The amine group serves as a nucleophile or a basic center, allowing for the formation of amides, sulfonamides, and new carbon-nitrogen bonds through reactions like alkylation or reductive amination.

Conversely, the benzyloxy group acts as a stable protecting group for a primary alcohol. The benzyl (B1604629) ether is robust and can withstand a wide range of reaction conditions that might affect a free hydroxyl group. It can be selectively removed later in a synthetic sequence, typically through catalytic hydrogenation, to unmask the primary alcohol for further transformations. This ability to selectively react one part of the molecule while the other remains inert is a cornerstone of modern multi-step synthesis.

Furthermore, the chiral nature of this compound makes it a valuable precursor for asymmetric synthesis. The individual enantiomers, such as (R)-1-(benzyloxy)butan-2-amine, are used as intermediates in the construction of enantiomerically pure target molecules. chembk.com They can also be incorporated into chiral ligands or catalysts for use in asymmetric reactions like hydrogenation or reduction. chembk.com The synthesis of this building block can be envisioned through methods such as the reductive amination of the corresponding ketone, 4-benzyloxy-2-butanone (B1330257). lookchem.com

Scope of Academic Research and Future Directions

Academic research involving this compound and related structures focuses on its application in the synthesis of complex and biologically relevant molecules. The benzyloxy motif is a common feature in the synthesis of precursors for compounds with potential pharmaceutical applications, such as anticonvulsants and kinase inhibitors. researchgate.netrtu.lv Research in this area often involves the development of novel synthetic routes to create libraries of diverse chemical structures for biological screening.

A significant area of investigation is the development of efficient and highly stereoselective methods to produce chiral amines. Advanced synthetic protocols, such as catalytic asymmetric amination and diastereoselective arylation reactions, are at the forefront of this research. smolecule.comgoogle.com The Mitsunobu reaction is another powerful tool explored for the synthesis of related benzyloxy-functionalized amines, converting alcohols directly into amines. lookchem.comacs.org

Future research is likely to continue focusing on several key areas:

Catalyst Development: The design of new, more efficient, and selective catalysts for the enantioselective synthesis of this compound and its analogues.

Application in Total Synthesis: The incorporation of this building block into the total synthesis of complex natural products and pharmaceuticals.

Medicinal Chemistry: The use of this compound as a scaffold to generate novel libraries of chiral compounds for drug discovery programs, targeting a wide range of diseases.

Table 2: Summary of Research Focus on this compound and Related Structures An interactive table summarizing key research findings and applications.

| Research Area | Key Findings and Applications | Relevant Concepts |

|---|---|---|

| Asymmetric Synthesis | Used as a chiral intermediate and precursor for chiral catalysts in asymmetric reactions. chembk.com | Chiral resolution, Enantioselective catalysis |

| Medicinal Chemistry | The benzyloxy-amine structural motif is found in precursors to compounds with potential anticonvulsant and kinase inhibitory activity. researchgate.netrtu.lv | Bioactive scaffolds, Drug discovery |

| Synthetic Methodology | Synthesis can be achieved via reductive amination of 4-benzyloxy-2-butanone. Related structures are synthesized using modern C-N bond-forming reactions like the Mitsunobu reaction. lookchem.comacs.org | Protecting groups, Reductive amination, C-N bond formation |

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVXGQWWOPIONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 4 Benzyloxy Butan 2 Amine and Its Analogues

Direct Synthesis Strategies

Direct methods for the synthesis of 4-(benzyloxy)butan-2-amine and its analogues often focus on the direct introduction of the amine group. These strategies are prized for their efficiency and atom economy.

Innovative Hydroamination Approaches to Hindered Amines

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, presents an atom-economical route to amines. Recent advancements have focused on developing catalysts that can facilitate this reaction for sterically hindered amines. While direct hydroamination of a precursor like 4-benzyloxy-1-butene (B1313105) would be an ideal route to this compound, challenges remain in controlling regioselectivity and overcoming the steric hindrance of the secondary amine.

Innovative approaches are being explored to address these challenges. For instance, photoenzymatic catalysis has emerged as a promising method for the asymmetric hydroamination of alkenes. osti.gov This technique uses a flavin-dependent ene-reductase to photocatalytically generate an aminium radical cation from a hydroxylamine, which then undergoes asymmetric intermolecular hydroamination. osti.gov This method has been successful for a range of cyclic and acyclic secondary aliphatic amines, achieving high yields and enantioselectivity. osti.gov Another strategy involves the use of iridium catalysts for the regioselective hydroamination of internal homoallylic amines, which could be adapted for substrates with a benzyloxy moiety. rsc.org These methods, while not yet explicitly reported for this compound, represent the forefront of research into the synthesis of hindered amines and hold potential for future applications.

Amine Functionalization via Reductive Amination Pathways

Reductive amination is a widely used and versatile method for the synthesis of amines. This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. For the synthesis of this compound, the precursor ketone, 4-benzyloxy-2-butanone (B1330257), is reacted with an amine source, followed by reduction.

This method has been successfully employed for the synthesis of analogues like 4-(4-methoxyphenyl)butan-2-amine, where reductive amination of 4-(4-methoxyphenyl)butan-2-one is a common approach. The choice of reducing agent is crucial, with common options including sodium borohydride (B1222165) (NaBH4), lithium aluminum hydride (LiAlH4), and sodium cyanoborohydride (NaCNBH3). Catalytic hydrogenation over a palladium catalyst is also an effective industrial method. A one-pot method for the conversion of alkenes to amines through tandem ozonolysis and reductive amination has also been developed, which could be applied to a precursor alkene to generate the target amine. unl.edu

Synthesis via Precursor Transformation

An alternative and often more practical approach to synthesizing this compound involves the multi-step synthesis and subsequent transformation of key benzyloxy-containing precursors.

Synthetic Routes to Key Benzyloxy-containing Precursors

The availability of suitable precursors is paramount for the successful synthesis of the target amine. Two key precursors are 4-benzyloxy-2-butanone and cis-4-benzyloxy-2-buten-1-ol (B3285716).

The formation of the benzyl (B1604629) ether linkage is a critical step in the synthesis of these precursors. The Williamson ether synthesis is a classic and widely used method for this transformation. organic-chemistry.orgwikipedia.org This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org

For the synthesis of 4-benzyloxy-2-butanone, 4-hydroxy-2-butanone (B42824) is reacted with benzyl bromide. orgsyn.org The reaction is typically carried out in the presence of a base, such as silver oxide, in a dry solvent like toluene (B28343). orgsyn.org While effective, this method can sometimes be limited by the need for strong bases, which may not be compatible with sensitive substrates. orgsyn.org To address this, milder conditions have been developed, such as using silver oxide as a base, which allows for more selective reactions. organic-chemistry.org A green chemistry approach using a surfactant as a catalyst in an aqueous medium has also been reported for the synthesis of 4-benzyloxy benzoic acid, highlighting a more environmentally friendly alternative. researchgate.net

| Starting Material | Reagent | Catalyst/Base | Solvent | Product |

| 4-hydroxy-2-butanone | Benzyl bromide | Silver oxide | Toluene | 4-Benzyloxy-2-butanone orgsyn.org |

| 4-chloro-2-butanone | Sodium benzyloxide | - | Benzyl alcohol | 4-Benzyloxy-2-butanone |

| 4-hydroxy benzoic acid | Benzyl chloride | Surfactant | Water | 4-Benzyloxy benzoic acid researchgate.net |

Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that can be used to construct the backbone of benzyloxy-substituted intermediates. This reaction involves the condensation of an enolate with a carbonyl compound.

For instance, benzyloxy-substituted chalcone (B49325) analogs have been prepared through an aldol condensation starting from 4-(benzyloxy)benzaldehyde (B125253) and various acetophenones or heteroaryl methyl ketones. researchgate.netuniv-ovidius.ro This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or piperidine. researchgate.netuniv-ovidius.ro While not a direct route to the specific butan-2-amine skeleton, these methods demonstrate the utility of aldol condensation in creating benzyloxy-containing structures that could potentially be further modified. For example, the aldol condensation of 2-hydroxy-5-benzyloxyacetophenone with acetone (B3395972) is a key step in the synthesis of certain chromanones. wiley.com Highly stereoselective titanium-mediated aldol reactions from (S)-4-benzyloxy-3-methyl-2-butanone have also been reported, showcasing the potential for controlling stereochemistry in these reactions. acs.org

| Aldehyde | Ketone | Catalyst/Base | Product |

| 4-(Benzyloxy)benzaldehyde | Acetophenones/Heteroaryl methyl ketones | NaOH or Piperidine | Benzyloxy-substituted chalcones researchgate.netuniv-ovidius.ro |

| 2-Hydroxy-5-benzyloxyacetophenone | Acetone | - | Chromanone precursor wiley.com |

Conversion of Precursors to Amines

The introduction of the amine functionality is a critical step in the synthesis of this compound. This is often achieved through the transformation of other functional groups, such as alcohols, nitro compounds, or carbonyls, into the desired amine.

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups, including amines, with a clean inversion of stereochemistry. organic-chemistry.org This reaction typically involves an alcohol, a nucleophile (such as an amine or its equivalent), a phosphine (B1218219) reagent (like triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.orgresearchgate.net

The mechanism proceeds through the formation of a phosphonium (B103445) intermediate by the reaction of the phosphine and the azodicarboxylate. organic-chemistry.org This intermediate activates the alcohol's hydroxyl group, making it a good leaving group. Subsequent nucleophilic attack by the amine or an amine surrogate displaces the activated hydroxyl group, forming the desired carbon-nitrogen bond. organic-chemistry.org For the synthesis of primary amines, nitrogen nucleophiles like phthalimide (B116566) or hydrogen azide (B81097) are often used, followed by a deprotection or reduction step. organic-chemistry.org

An example of this strategy is the synthesis of cis-4-benzyloxybuten-2-ylamine from cis-4-benzyloxy-2-buten-1-ol via the Mitsunobu reaction. lookchem.com While traditional Mitsunobu reactions are effective, new protocols have been developed to improve the removal of byproducts and to expand the scope to include more basic amine nucleophiles. organic-chemistry.orgacs.org

| Reactants | Reagents | Product | Key Features |

| Alcohol, Amine (or surrogate) | PPh₃, DEAD/DIAD | Amine | Inversion of stereochemistry |

This table summarizes the key components of the Mitsunobu reaction for alcohol-to-amine conversion.

The reduction of nitro and carbonyl compounds presents another important route to amines. Aromatic nitro compounds can be selectively reduced to their corresponding amines, which are valuable intermediates in the synthesis of various industrial and pharmaceutical products. jsynthchem.com A variety of reducing agents and catalytic systems have been developed for this purpose. For instance, sodium borohydride (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ can effectively reduce nitro compounds to amines. jsynthchem.com Other methods employ metal-free conditions, such as the use of tetrahydroxydiboron. organic-chemistry.org

The reduction of amides, which can be prepared from carboxylic acids, is another common method. For example, [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives have been synthesized, and subsequent reduction of the amide linkage yields the corresponding amines. researchgate.netresearchgate.net

| Precursor | Reducing Agent/Catalyst | Product | Notes |

| Nitro Compound | NaBH₄ / Ni(PPh₃)₄ | Amine | Selective reduction of the nitro group. jsynthchem.com |

| Amide | Various reducing agents | Amine | Commonly used in multi-step syntheses. researchgate.net |

This table highlights common precursors and reagents for the synthesis of amines via reduction.

Protective Group Strategies for Amine and Ether Linkages

In the synthesis of complex molecules like this compound, protecting groups are essential to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.org

For the amine functionality, carbamates are a popular choice of protecting group. masterorganicchemistry.com Common carbamate (B1207046) protecting groups include t-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions. masterorganicchemistry.com The Cbz group is installed using benzyl chloroformate (CbzCl) and is readily removed by catalytic hydrogenation. masterorganicchemistry.com

The benzyl group (Bn) is a widely used protecting group for alcohols, forming a benzyl ether. libretexts.org This group is stable to a wide range of reaction conditions but can be removed by hydrogenolysis. libretexts.org The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and modification of specific functional groups within a molecule. organic-chemistry.org

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | t-Butyloxycarbonyl | Boc | Acidic conditions masterorganicchemistry.com |

| Amine | Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation masterorganicchemistry.com |

| Alcohol (Ether) | Benzyl | Bn | Hydrogenolysis libretexts.org |

This table outlines common protecting groups for amine and hydroxyl functionalities.

Catalytic Methodologies in Synthesis (e.g., Zn(OTf)₂-promoted rearrangements)

Catalytic methods play a crucial role in modern organic synthesis by enabling efficient and selective transformations. Lewis acids, such as zinc triflate (Zn(OTf)₂), are versatile catalysts for a variety of reactions. For instance, Zn(OTf)₂ has been shown to promote the rearrangement of 1,2-cyclopropanated sugars with amines to furnish 3-polyhydroxyalkyl-substituted pyrrole (B145914) derivatives. rsc.org While not a direct synthesis of this compound, this demonstrates the utility of Zn(OTf)₂ in facilitating complex rearrangements involving amines. Such catalytic strategies can be applied to the synthesis of analogues of this compound, offering pathways to novel structures.

Derivatization Reactions for Structural Diversification

Derivatization of the core structure of this compound is a key strategy for creating a library of analogues for various research applications, including medicinal chemistry. louisville.edu The primary amine group is a versatile handle for a wide range of chemical modifications. smolecule.com

Iii. Stereoselective Synthesis and Chiral Resolution Techniques

Enantioselective and Diastereoselective Synthetic Strategies

Enantioselective and diastereoselective strategies are employed to control the three-dimensional arrangement of atoms during the synthesis of 4-(Benzyloxy)butan-2-amine, leading to the preferential formation of one stereoisomer.

One notable diastereoselective approach involves an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement. For instance, the reaction of (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one with 2-(benzyloxy)acetaldehyde, mediated by titanium(IV) chloride and diisopropylethylamine, yields a syn aldol adduct. mdpi.com This intermediate can then undergo further transformations to establish the desired stereochemistry. mdpi.com

Another strategy involves the use of chiral auxiliaries. Chiral acetals, prepared from 7-hydroxyindan-1-one and chiral nonracemic C2-symmetric 1,2-ethanediols, have been evaluated for their effectiveness in directing asymmetric reactions. sfu.ca Attaching these chiral auxiliaries to a substrate can influence the stereochemical outcome of subsequent reactions like Diels-Alder cycloadditions. sfu.ca

Asymmetric Induction in Amination and Reduction Reactions

Asymmetric induction is a key principle in creating the chiral amine center in this compound. This involves using a chiral reagent, catalyst, or auxiliary to influence the formation of a new stereocenter during amination or reduction reactions.

Asymmetric Amination:

Direct asymmetric amination of prochiral ketones is a powerful tool. Organocatalysis, using chiral primary amino acids like naphthyl-L-alanine, has shown success in the enantioselective α-amination of branched aldehydes. rsc.org While direct application to 4-(benzyloxy)butan-2-one is not explicitly detailed, this methodology provides a framework for the asymmetric introduction of the amine group. The use of proline-derived tetrazole catalysts has also been effective for the amination of certain branched aldehydes. rsc.org

Imine reductases represent a biocatalytic approach for asymmetric reductive amination. mdpi.com These enzymes can catalyze the reduction of an imine formed from 4-(benzyloxy)butan-2-one and an amine source, with high enantioselectivity. mdpi.com

Asymmetric Reduction:

The asymmetric reduction of the precursor ketone, 4-(benzyloxy)butan-2-one, is a common strategy. Chiral reducing agents, such as those derived from boranes and chiral ligands, are effective. For example, chloroborane (B76620) reagents complexed with chiral ligands derived from pinene have been used for the asymmetric reduction of prochiral ketones. acs.org The steric properties of the substituent on the chiral ligand can significantly influence the efficiency of the asymmetric reduction. acs.org

Catalytic asymmetric reduction using metal complexes with chiral ligands is another important method. For instance, Ru-(S)-BINAP catalysts have been used for the asymmetric hydrogenation of related keto-compounds, achieving high enantiomeric excess. Iridium complexes with monodentate phosphoramidite (B1245037) ligands have also demonstrated high efficiency and enantioselectivity in the direct asymmetric reductive amination of aryl ketones. researchgate.net

Chiral Resolution of Racemic Mixtures

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of this compound, chiral resolution techniques can be employed to separate them.

A classical and scalable method for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as mandelic acid. The resulting salts are diastereomers and have different physical properties, including solubility. researchgate.net

This difference in solubility allows for the separation of the diastereomeric salts by fractional crystallization. For example, reacting a racemic amine with (R)-(-)-mandelic acid in a suitable solvent like methanol (B129727) can lead to the crystallization of one diastereomer, leaving the other in solution. After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. This technique has been shown to yield enantiopure amines with greater than 98% enantiomeric excess (ee). Other chiral acids that can be used for this purpose include tartaric acid, dibenzoyltartaric acid, and camphorsulfonic acid. google.com

The effectiveness of the resolution depends on the choice of the chiral resolving agent and the solvent system, which influences the crystal packing and intermolecular interactions, such as hydrogen bonding, in the diastereomeric salts. researchgate.netresearchgate.net

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.

Various types of CSPs are available, including those based on cyclodextrins, Pirkle-type phases, and protein-based columns. mdpi.com For the separation of amines like this compound, chiral HPLC columns such as the Chiralpak AD-H have been successfully used. The separation is achieved by passing a solution of the racemic mixture through the column with a suitable mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol. The two enantiomers will elute at different times, allowing for their separation and collection.

Utilization of Chiral Pool Substrates in Synthesis

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars. These compounds can serve as starting materials for the synthesis of chiral molecules like this compound, incorporating a pre-existing stereocenter into the final product.

For example, amino acids can be used to construct chiral building blocks. acs.orgacs.org A synthesis might start with a protected amino acid, which already possesses the desired stereochemistry at the α-carbon. Through a series of chemical transformations, the amino acid can be converted into the target molecule, preserving the initial chirality. This approach avoids the need for asymmetric induction or chiral resolution later in the synthesis.

Iv. Elucidation of Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Amine Formation (e.g., Hydroamination, Mitsunobu, Reductive Amination)

The introduction of the amine functionality at the second position of the butane (B89635) chain can be achieved through various synthetic strategies, each with its own distinct mechanism.

Reductive Amination: This is a widely used method for forming amines from carbonyl compounds. masterorganicchemistry.comorganicchemistrytutor.com The synthesis of 4-(Benzyloxy)butan-2-amine via this pathway would start from 4-(benzyloxy)butan-2-one. The mechanism involves two key steps:

Imine Formation: The carbonyl group of the ketone reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, under mildly acidic conditions. organicchemistrytutor.com This is a nucleophilic addition-elimination reaction that results in the formation of an imine intermediate. chemistrysteps.comorgoreview.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. chemistrysteps.com Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the starting ketone. masterorganicchemistry.comorgoreview.com This allows for a one-pot reaction where the imine is formed and reduced in situ. wikipedia.org

Key Features of Reductive Amination:

It is a versatile method for producing primary, secondary, and tertiary amines. organicchemistrytutor.com

The reaction is typically performed under neutral or weakly acidic conditions. wikipedia.org

The use of specific reducing agents like NaBH3CN allows for selective reduction. masterorganicchemistry.com

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol into an amine with inversion of stereochemistry. missouri.eduorganic-chemistry.org To synthesize this compound, one would start with the corresponding alcohol, 4-(benzyloxy)butan-2-ol. The mechanism proceeds as follows:

Activation of the Alcohol: Triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), react to form a phosphonium (B103445) intermediate. missouri.eduwikipedia.org This intermediate activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org

Nucleophilic Substitution: A suitable nitrogen nucleophile, like phthalimide (B116566) or a sulfonamide, then displaces the activated hydroxyl group via an SN2 reaction. organic-chemistry.orgmdpi.com This step occurs with a clean inversion of configuration at the stereocenter. missouri.edu

Deprotection: The resulting N-substituted compound is then deprotected to yield the primary amine.

Hydroamination: This reaction involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. wikipedia.org While less common for this specific transformation, a hypothetical intramolecular hydroamination of a suitable unsaturated precursor could be envisioned. The mechanisms of hydroamination are diverse and often depend on the catalyst used, which can be an early or late transition metal, or even an acid or base. numberanalytics.comresearchgate.netlibretexts.org The reaction can proceed through various pathways, including concerted or stepwise mechanisms involving activation of either the amine or the unsaturated bond. numberanalytics.com

| Reaction | Starting Material | Key Reagents | Intermediate |

| Reductive Amination | 4-(Benzyloxy)butan-2-one | Ammonia/Ammonium salt, NaBH3CN | Imine |

| Mitsunobu Reaction | 4-(Benzyloxy)butan-2-ol | PPh3, DEAD/DIAD, N-nucleophile | Alkoxyphosphonium salt |

| Hydroamination | Unsaturated precursor | Metal catalyst/Acid/Base | Metal-amido complex (catalytic) |

Mechanistic Studies of Benzyloxy Group Transformations

The benzyloxy group, while often used as a protecting group for alcohols, can also participate in various chemical transformations.

The removal of the benzyl (B1604629) group is a common step in multi-step syntheses. The cleavage of benzyl ethers can be achieved through several mechanisms:

Hydrogenolysis: This is a widely used method involving catalytic hydrogenation. The mechanism involves the addition of hydrogen across the C-O bond of the benzyl ether, typically using a palladium on carbon (Pd/C) catalyst. This process results in the formation of toluene (B28343) and the free alcohol.

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, although this method is less common due to potential side reactions. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or formation of a stable benzyl cation.

Lewis Acid-Mediated Cleavage: Lewis acids can also facilitate the cleavage of benzyl ethers. The mechanism generally involves coordination of the Lewis acid to the ether oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack. rsc.org Mechanistic studies suggest that these reactions can proceed through the formation of ion pair intermediates. rsc.org

Oxidative and Reductive Cleavage: Other methods involve oxidative or reductive conditions. For instance, anodic cleavage of benzyl ethers has been studied, with the mechanism depending on the specific reaction conditions. acs.org Rhodium-catalyzed C-C bond cleavage of secondary alcohols can also lead to transformations where the benzyloxy group is involved. nih.gov

The benzylic carbon—the carbon atom attached to both the phenyl ring and the ether oxygen—exhibits enhanced reactivity. wikipedia.org This is due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals and carbocations through resonance. wikipedia.orgchemistrysteps.com

Free Radical Bromination: A notable reaction at the benzylic position is free radical bromination, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org The mechanism proceeds via a chain reaction:

Initiation: A radical initiator generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzyl radical. libretexts.org This radical then reacts with Br2 (formed from the reaction of HBr with NBS) to yield the brominated product and another bromine radical, which continues the chain. libretexts.org

Termination: The reaction is terminated by the combination of any two radical species.

The high selectivity for the benzylic position is a direct consequence of the stability of the benzylic radical intermediate. chemistrysteps.com

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides quantitative information about reaction rates and the factors that influence them. For the synthesis of amines, kinetic studies can help to elucidate the rate-determining step of a reaction. For example, in some hydroamination reactions, kinetic isotope effect studies have shown that the nucleophilic attack of the amine is the regio- and rate-determining step. libretexts.org

Transition state analysis, often aided by computational chemistry, offers insights into the high-energy structures that molecules pass through during a reaction. For instance, in amine-catalyzed aldol (B89426) reactions, which share mechanistic features with imine formation, theoretical studies have detailed the structures of transition states, highlighting the role of hydrogen bonding in stabilizing developing charges. acs.org For the Mitsunobu reaction, the mechanism is complex, with the ratio and interconversion of intermediates depending on factors like the pKa of the nucleophile and solvent polarity. wikipedia.org In ribosome-catalyzed peptide bond formation, a reaction analogous to aminolysis, the transition state involves a neutral nucleophilic amine, suggesting that deprotonation occurs concurrently with bond formation. nih.gov

Application of Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. nih.govresearchgate.netau.dk

In the context of amine synthesis and benzyloxy group transformations, isotopic labeling could be employed in several ways:

Nitrogen-15 (¹⁵N) Labeling: Using a ¹⁵N-labeled amine source in reductive amination or the Mitsunobu reaction would allow for the unambiguous tracking of the nitrogen atom into the final product. nih.gov This can confirm the source of the amine and rule out alternative pathways. Recent studies have developed methods for the late-stage isotopic exchange of primary amines using ¹⁵N-labeled benzophenone (B1666685) imine. nih.gov Mechanistic investigations using ¹⁵N-labeling have been crucial in distinguishing between different pathways in reactions involving nitrogen-containing heterocycles. acs.org

Deuterium (B1214612) (²H) or Carbon-13 (¹³C) Labeling: Placing isotopic labels at specific positions on the butanone or benzyl group can provide insights into bond-breaking and bond-forming steps. For example, a deuterium atom at the benzylic position could be used to determine the kinetic isotope effect for the free radical bromination, confirming that the C-H bond is broken in the rate-determining step. Deuterated analogues are also used in mechanistic studies and metabolic tracing.

Oxygen-18 (¹⁸O) Labeling: Labeling the oxygen of the benzyloxy group could help elucidate the mechanism of its cleavage, distinguishing between C-O bond cleavage at the benzylic position versus the alkyl position.

These isotopic labeling studies, often combined with kinetic analysis and computational modeling, are indispensable for building a complete and accurate picture of the reaction mechanisms governing the chemistry of this compound.

V. Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4-(benzyloxy)butan-2-amine, offering detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments.

High-resolution ¹H and ¹³C NMR spectra provide critical data for identifying the various chemical environments within the this compound molecule. While complete experimental data for this specific compound is not widely published, analysis of its precursor, 4-(benzyloxy)butan-2-one, and related structures allows for an accurate prediction of its spectral characteristics. orgsyn.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, typically appearing as a multiplet in the range of δ 7.2-7.4 ppm. orgsyn.org The benzylic methylene (B1212753) protons (-O-CH₂-Ph) would likely resonate as a singlet around δ 4.5 ppm. The aliphatic chain protons would present more complex signals, including a multiplet for the methine proton adjacent to the amine group (H-2), and triplets for the methylene protons at positions 3 and 4. The methyl group protons (H-1) would appear as a doublet due to coupling with the H-2 proton.

In the ¹³C NMR spectrum, the aromatic carbons of the benzyl group would generate several signals between δ 127-138 ppm. unl.edu The benzylic ether carbon (-O-CH₂-Ph) is anticipated around δ 73 ppm, while the other ether-linked carbon (C-4) would appear further upfield around δ 70 ppm. unl.edu The carbon bearing the amine group (C-2) would be observed in the δ 45-50 ppm region, and the methyl carbon (C-1) would be found at a significantly upfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (-CH₃) | ~1.1 (doublet) | ~23 |

| C2 (-CH(NH₂)-) | ~3.0 (multiplet) | ~48 |

| C3 (-CH₂-) | ~1.7 (multiplet) | ~40 |

| C4 (-CH₂-O-) | ~3.5 (triplet) | ~70 |

| Benzylic (-O-CH₂-Ph) | ~4.5 (singlet) | ~73 |

| Aromatic (C₆H₅) | 7.2-7.4 (multiplet) | 127-138 |

| Amine (-NH₂) | Broad singlet | N/A |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecule's covalent framework.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. Key expected correlations would include the coupling between the methyl protons (H-1) and the methine proton (H-2), and sequential couplings between H-2, the H-3 methylene protons, and the H-4 methylene protons. This confirms the butan-2-amine backbone.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates each proton signal with its directly attached carbon atom. This technique would definitively link the proton assignments to the carbon backbone. For instance, the proton multiplet around δ 3.0 ppm would show a correlation to the carbon signal around δ 48 ppm, confirming their assignment as C-2 and H-2, respectively. Such analyses are standard for confirming the structures of synthesized aminoalkanol derivatives. mdpi.comvulcanchem.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and formula of this compound and for gaining insights into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. The calculated exact mass of the neutral molecule C₁₁H₁₇NO is 179.13101 Da. uni.lu In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule [M+H]⁺.

Table 2: Theoretical Exact Mass for HRMS Analysis

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₈NO⁺ | 180.13829 |

| [M+Na]⁺ | C₁₁H₁₇NNaO⁺ | 202.12023 |

An experimental HRMS measurement confirming the m/z value of the protonated molecule to within a few parts per million (ppm) of the calculated value would provide unequivocal confirmation of the compound's elemental composition. unl.edu

Ion Mobility-Mass Spectrometry (IM-MS) provides information on the size and shape of an ion in the gas phase, quantified as a Collision Cross Section (CCS) value. While experimental CCS data is not available, predicted values can offer valuable insights for identification and conformational analysis. uni.lu The predicted CCS values for various adducts of this compound have been calculated using computational methods. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.13829 | 141.6 |

| [M+Na]⁺ | 202.12023 | 147.0 |

| [M-H]⁻ | 178.12373 | 144.2 |

| [M+K]⁺ | 218.09417 | 145.1 |

| [M+H-H₂O]⁺ | 162.12827 | 135.2 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group would appear as a medium-intensity, double peak in the region of 3300-3400 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below this value. A strong absorption band corresponding to the C-O-C ether stretching vibration should be observable in the 1150-1085 cm⁻¹ range. nih.gov Furthermore, the N-H bending vibration is anticipated around 1600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic ring would give a strong signal, and the C-C backbone vibrations would also be Raman active.

Table 4: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3400 (two bands) |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590-1650 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Alkyl Groups | C-H Stretch | 2850-2960 |

| Benzyl Ether (Ar-CH₂-O-R) | C-O-C Stretch | ~1100 |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores—parts of a molecule that absorb light.

For this compound, the principal chromophore is the benzyloxy group, which consists of a benzene (B151609) ring attached to an ether oxygen. The benzene ring itself is a well-characterized chromophore, exhibiting characteristic π → π* transitions. The aliphatic amine on the butan-2-amine chain is separated from the aromatic ring by a three-carbon chain and an ether linkage, and thus acts as an isolated functional group with negligible direct influence on the primary chromophoric system of the benzene ring. Its absorption, associated with an n → σ* transition, occurs at a much shorter wavelength, typically below 200 nm, and is often not observed in standard UV-Vis measurements.

The UV spectrum of benzene typically shows a strong E-band (ethylenic) near 204 nm and a weaker, highly structured B-band (benzenoid) around 255 nm. The presence of the ether oxygen as a substituent (an auxochrome) on the benzene ring in this compound is expected to influence these absorptions. The lone pair of electrons on the ether oxygen can interact with the π-electron system of the benzene ring through resonance. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the benzenoid B-band. The fine vibrational structure of the B-band, characteristic of monosubstituted benzenes, is often preserved.

The expected UV-Vis spectrum for this compound would therefore feature absorptions characteristic of a monosubstituted benzene ring modified by an alkoxy group.

Table 5.4.1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Electronic Transition | Chromophore/Group | Expected Molar Absorptivity (ε) (L·mol-1·cm-1) |

| ~210 | π → π* (E2-band) | Phenyl Ring | 6,000 - 8,000 |

| ~260 | π → π* (B-band) | Phenyl Ring | 200 - 500 |

Note: The values are estimates based on data for structurally related compounds like benzylamine (B48309) and other benzyl ethers. sielc.comsielc.com The B-band is expected to show vibrational fine structure.

Vi. Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties. DFT calculations for 4-(Benzyloxy)butan-2-amine would provide fundamental insights into its behavior at the molecular level.

Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, with several rotatable bonds, conformational analysis is crucial to identify the most stable conformers.

This analysis would involve systematically rotating the key dihedral angles, such as those in the butan-2-amine chain and the benzyloxy group, to map the potential energy surface. A study on N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide demonstrated that multiple stable conformers can exist, with their relative energies determining their population at a given temperature researchgate.net. For this compound, this would reveal the preferred spatial arrangement of the benzyl (B1604629) and amine groups, which is critical for understanding its intermolecular interactions.

A theoretical study on 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one showed that the energetically favored conformation is planar for the fused ring system mdpi.com. Similar calculations on this compound would clarify the orientation of the benzyloxy group relative to the alkylamine chain.

Illustrative Data Table for Conformational Analysis of a Related Benzyloxy Compound:

| Conformer | Dihedral Angle (τ) C3-C2-C1-C14 (°) | Relative Energy (kcal/mol) |

| 1 (Most Stable) | 118.8 | 0.00 |

| 2 | -120.5 | 0.85 |

| ... | ... | ... |

| 8 (Least Stable) | 65.2 | 3.62 |

This table is based on data for N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide and is for illustrative purposes only. researchgate.net

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen atom of the amine group and the oxygen of the benzyloxy group, as well as the π-system of the benzene (B151609) ring. The LUMO would be expected to be distributed over the aromatic ring and the adjacent methylene (B1212753) group. A smaller HOMO-LUMO gap would suggest higher reactivity.

In a study of 4-benzyloxy-2-nitroaniline, the HOMO and LUMO analysis revealed the possibility of intramolecular charge transfer, which is crucial for its biological activity nih.gov. A similar analysis for this compound would help in predicting its reactivity in various chemical environments.

Illustrative Data Table for HOMO-LUMO Analysis of a Benzyloxy Compound:

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, and also around the oxygen atom of the benzyloxy group. Regions of positive potential would likely be found around the hydrogen atoms of the amine group and the aromatic ring. This information is critical for understanding how the molecule interacts with other molecules, including potential binding partners in a biological system. A study on 2,6-dichlorobenzyl alcohol showed that the negative region covers the oxygen atom and the phenyl ring, while the positive region is over the hydrogen atoms theaic.org.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It can quantify interactions between filled and vacant orbitals, which are indicative of delocalization and hyperconjugation effects that contribute to molecular stability.

For this compound, NBO analysis would provide insights into the hybridization of the atoms and the nature of the chemical bonds. It would also reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. For instance, the interaction between the nitrogen lone pair and the antibonding orbitals of neighboring C-H or C-C bonds can be quantified. A tutorial on NBO analysis of methylamine (B109427) illustrates how the interactions between donor (bonding or lone pair) and acceptor (antibonding) orbitals are analyzed to understand molecular stability wisc.edu.

Illustrative Data Table for NBO Analysis of Methylamine:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | σ*(C-H) | 8.13 |

This table is based on data for methylamine and is for illustrative purposes only. wisc.edu

Advanced Quantum Chemical Calculations (e.g., Coupled-Cluster methods)

For a more accurate determination of the electronic energy and properties of this compound, advanced quantum chemical calculations such as Coupled-Cluster (CC) theory could be employed. CC methods are considered the "gold standard" in quantum chemistry for their high accuracy in treating electron correlation wikipedia.org.

Methods like CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) provide highly accurate energies, which can be used to benchmark results from less computationally expensive methods like DFT. For a flexible molecule like this compound, CC calculations would be computationally demanding but would provide very reliable data on the relative energies of different conformers and the energetics of chemical reactions involving this molecule. The application of coupled-cluster methods to large molecules is becoming more feasible with modern computational resources and advanced algorithms arxiv.orgnih.gov.

Topological Analyses for Intermolecular Interactions (e.g., AIM, ELF, RDG, NCI)

To understand how this compound interacts with itself and with other molecules in condensed phases, topological analyses of the electron density are invaluable. These methods can characterize and visualize weak intermolecular interactions, such as hydrogen bonds and van der Waals forces.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. It can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can be used to characterize the nature and strength of chemical bonds and intermolecular interactions.

Electron Localization Function (ELF): The ELF provides a measure of the likelihood of finding an electron pair in a given region of space. It is useful for visualizing regions of covalent bonds and lone pairs.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis: The RDG is a function of the electron density and its gradient, which can be used to identify and visualize non-covalent interactions. NCI plots provide a colorful representation of these interactions, where different colors indicate the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes). A study on the interactions between ethers and amines utilized RDG plots to visualize the non-covalent interactions between the molecules acs.org. For this compound, this analysis would reveal the nature and strength of hydrogen bonding involving the amine group and other weak interactions involving the aromatic ring and the alkyl chain.

Quantitative Structure-Activity Relationships (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Related Chemical Entities

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are pivotal in modern drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts. A key three-dimensional (3D-QSAR) technique is Comparative Molecular Field Analysis (CoMFA), which correlates the 3D steric and electrostatic properties of a set of molecules with their known biological activities.

While specific QSAR or CoMFA studies for this compound are not prominently available in the literature, extensive research on structurally related entities, such as aryloxypropanolamines and benzyloxy chalcones, demonstrates the utility of these methods for this chemical class. semanticscholar.orgnih.gov These studies provide a framework for how such analyses would be applied to this compound and its derivatives.

In a typical CoMFA study, molecules are aligned based on a common scaffold, and their steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at various points on a 3D grid. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a predictive model. The robustness and predictive power of these models are evaluated using several statistical metrics. researchgate.net

A study on a series of aryloxypropanolamine agonists of the human β3-adrenergic receptor yielded robust CoMFA and Comparative Molecular Similarity Index Analysis (CoMSIA) models. nih.gov The statistical significance of these models is summarized in the table below.

| Model | q² (Cross-validated r²) | r²_ncv (Non-cross-validated r²) | r²_test (External validation r²) | Reference |

|---|---|---|---|---|

| CoMFA (Aryloxypropanolamines) | 0.818 | 0.917 | 0.865 | researchgate.netnih.gov |

| CoMSIA (Aryloxypropanolamines) | 0.801 | 0.897 | 0.918 | researchgate.netnih.gov |

| 2D/3D QSAR (Benzyloxy Chalcones) | 0.8347 (Q²loo) | 0.9125 (R²) | Not Reported | nih.govresearchgate.net |

The output of a CoMFA analysis is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, green contours typically indicate areas where bulky, sterically favorable groups would increase activity, while yellow contours show regions of steric hindrance. Similarly, blue contours mark areas where electropositive groups are favored, and red contours indicate a preference for electronegative groups. researchgate.net Applying this methodology to this compound would involve analyzing how substitutions on the phenyl ring or modifications to the butan-amine chain affect its interaction with a biological target.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) is a powerful computational technique used to simulate the physical movements of atoms and molecules over time. ulisboa.pt For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the full range of 3D shapes the molecule can adopt by rotating around its single bonds. Understanding these conformations is crucial, as a molecule's biological activity is often dictated by the specific shape it adopts to bind to a receptor or enzyme.

The conformational flexibility of this compound arises primarily from rotation around several key single bonds. The principles can be understood by first considering the simpler molecule, butane (B89635). Rotation around the central C2-C3 bond of butane leads to distinct energy minima and maxima. libretexts.org The lowest energy conformation is the 'anti' state, where the two methyl groups are 180° apart, minimizing steric repulsion. quimicaorganica.org Another stable, yet slightly higher energy, conformation is the 'gauche' state, with a 60° dihedral angle between the methyl groups. libretexts.orgquimicaorganica.org

Cα-Cβ bond: Rotation around the bond connecting the amine-bearing carbon to the adjacent methylene group.

Cβ-Cγ bond: Rotation around the central bond of the butane chain.

Cγ-O bond: Rotation around the bond connecting the butane chain to the ether oxygen.

O-CH₂ bond: Rotation around the bond between the ether oxygen and the benzylic carbon.

MD simulations can map the potential energy surface associated with the rotation of these bonds. By simulating the molecule's movement over nanoseconds, researchers can identify the most stable, low-energy conformers and determine the energy barriers between them. A study on the flexible molecule 3-(benzyloxy)pyridin-2-amine utilized MD simulations to assess its structural properties, demonstrating the applicability of this technique to benzyloxy-containing compounds. github.io

The table below conceptualizes the types of stable conformations that an MD simulation might identify for the key dihedral angles in this compound, analogous to the analysis of butane.

| Dihedral Angle (Bond) | Description | Expected Low-Energy Conformations | Relative Energy (Conceptual) |

|---|---|---|---|

| N-C2-C3-C4 | Rotation of amine group relative to the chain | Gauche, Anti | Low to Moderate |

| C2-C3-C4-O | Central butane chain flexibility | Anti (favored to separate bulky ends) | Low |

| C3-C4-O-CH₂ | Orientation of the benzyloxy group | Gauche, Anti | Low to Moderate |

The results from such simulations would reveal the predominant shapes of this compound in a given environment (e.g., in water or a lipid membrane), providing critical insights into how its structure relates to its function and interactions with biological systems.

Vii. Applications As a Versatile Building Block in Complex Chemical Synthesis

Synthesis of Sterically Hindered Amine Motifs

The secondary amine functionality in 4-(Benzyloxy)butan-2-amine, once appropriately substituted, can be a precursor to sterically hindered amine motifs. These structural units are crucial in various applications, including as non-nucleophilic bases, components of frustrated Lewis pairs, and as light stabilizers. The synthesis of such sterically demanding amines often requires robust methodologies that can overcome the steric hindrance associated with the coupling of bulky substituents.

One common approach to synthesizing sterically hindered amines is through direct reductive amination of ketones with primary or secondary amines. In this context, this compound can be reacted with a sterically demanding ketone to introduce a bulky group at the nitrogen atom. Subsequent modification or deprotection of the benzyloxy group can then be performed to yield the final sterically hindered amine.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | Sterically demanding ketone (e.g., di-tert-butyl ketone) | Reductive Amination | Sterically Hindered Secondary Amine |

| N-Alkyl-4-(benzyloxy)butan-2-amine | Bulky Alkyl Halide | N-Alkylation | Sterically Hindered Tertiary Amine |

The development of atom-economical methods for the synthesis of sterically hindered tertiary amines, for instance, through rhodium- and ruthenium-catalyzed direct reductive amination of ketones using carbon monoxide as a deoxygenating agent, further expands the possibilities for utilizing building blocks like this compound.

Construction of Heterocyclic Compounds (e.g., Hydantoins, Oxazolidinones, Pyrroles, Triazoles)

The primary amine group of this compound serves as a key handle for the construction of a variety of nitrogen-containing heterocyclic compounds. These scaffolds are prevalent in medicinal chemistry and materials science.

Hydantoins: Hydantoins can be synthesized from α-amino acids or their derivatives through methods like the Urech hydantoin (B18101) synthesis, which involves the reaction of an amino acid with potassium cyanate (B1221674) followed by acid-catalyzed cyclization. As a chiral amino compound, this compound can be utilized as a precursor to chiral hydantoin derivatives. The Bucherer-Bergs reaction, a multi-component reaction involving a carbonyl compound, cyanide, and ammonium (B1175870) carbonate, also provides a route to hydantoins and can accommodate primary amines.

Oxazolidinones: Chiral oxazolidinones are important chiral auxiliaries in asymmetric synthesis. They are commonly synthesized from β-amino alcohols. The this compound can be conceptually viewed as a precursor to the necessary amino alcohol functionality after debenzylation. The cyclization of amino alcohols to oxazolidinones can be achieved using reagents like phosgene, diethyl carbonate, or carbonyldiimidazole. Microwave-assisted synthesis from amino alcohols has also been shown to be an efficient method.

Pyrroles: The Paal-Knorr synthesis is a classic and widely used method for the synthesis of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. This compound, as a primary amine, can readily participate in this reaction to yield N-substituted pyrroles bearing the chiral 1-(benzyloxy)but-3-yl side chain. Electro-oxidative annulation of 1,3-dicarbonyl compounds with primary amines offers a modern alternative for the synthesis of polysubstituted pyrroles.

Triazoles: 1,2,4-Triazoles can be synthesized from primary amines through various routes. One method involves the reaction of primary amines with hydrazones in the presence of an oxidizing agent. Another approach is the reaction of primary amines with a 5-chloro-2,3-diphenyltetrazolium salt. Three-component reactions of enaminones, tosylhydrazine, and primary amines also provide a regioselective route to 1,5-disubstituted 1,2,3-triazoles. These methods allow for the incorporation of the 4-(benzyloxy)butan-2-yl moiety onto the triazole ring.

| Heterocycle | General Synthetic Method | Reagents for this compound |

| Hydantoin | Urech Synthesis | 1. KOCN, 2. H+ |

| Oxazolidinone | Cyclization of amino alcohol | 1. Deprotection, 2. Phosgene or equivalent |

| Pyrrole (B145914) | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, acid catalyst |

| 1,2,4-Triazole | Reaction with hydrazone | N-Aryl-N'-(arylmethylene)hydrazine, oxidant |

| 1,2,3-Triazole | Three-component reaction | Enaminone, tosylhydrazine, I2 |

Role in the Synthesis of Optically Active Amino Acid Derivatives

The chirality of this compound makes it a valuable precursor for the synthesis of non-natural, optically active amino acid derivatives. These derivatives are of significant interest in peptide chemistry and drug design as they can impart unique conformational constraints and biological activities to peptides.

The synthesis of non-natural amino acids can be achieved by using chiral building blocks to introduce specific side chains. The this compound moiety can be incorporated as a side chain or as part of the backbone of a novel amino acid. For instance, the amine can be used in alkylation reactions of α-halo esters or in Michael additions to α,β-unsaturated systems to construct the amino acid framework. The benzyloxy group serves as a protected hydroxyl functionality that can be deprotected at a later stage for further functionalization.

Furthermore, N-protected amino acids, such as N-(benzyloxycarbonyl)-L-serine, can be converted to β-lactones, which are versatile intermediates for the synthesis of other amino acids through nucleophilic ring-opening reactions. A similar strategy could be envisioned where a derivative of this compound acts as the nucleophile to introduce the benzyloxybutyl side chain.

Precursor for Analogues and Derivatives with Modified Structural Features

This compound is an excellent starting material for the synthesis of a wide range of analogues and derivatives with modified structural features. The presence of the benzyloxy group, the primary amine, and the chiral center allows for selective chemical transformations at different parts of the molecule.

Modification of the Benzyloxy Group: The benzyl (B1604629) group can be removed by catalytic hydrogenation to reveal a primary alcohol. This alcohol can then be further functionalized, for example, by oxidation to an aldehyde or a carboxylic acid, or by esterification or etherification to introduce different functional groups. A search result shows the synthesis of tert-butyl [(2S)-4-{5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2-yl}butan-2-yl]carbamate, which demonstrates the stability of the benzyloxy group under certain reaction conditions while other parts of the molecule are modified.

Modification of the Amine Group: The primary amine can be acylated, alkylated, or used in the formation of imines and enamines. These reactions allow for the introduction of a wide variety of substituents at the nitrogen atom, leading to a diverse library of derivatives.

Modification of the Butyl Chain: While modifications to the carbon backbone are less straightforward, the functional handles on the molecule can be used to direct reactions to specific positions.

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| Benzyloxy | Hydrogenolysis | H₂, Pd/C | Primary Alcohol |

| Primary Amine | Acylation | Acyl chloride, base | Amide |

| Primary Amine | Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary/Tertiary Amine |

| Resulting Alcohol | Oxidation | PCC, PDC, or Swern conditions | Aldehyde/Carboxylic Acid |

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. The primary amine functionality of this compound makes it an ideal candidate for several important MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. The use of this compound in an Ugi reaction would result in the formation of a dipeptide-like molecule bearing the chiral benzyloxybutyl substituent.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. Chiral primary amines can be used as catalysts or as reactants in asymmetric Mannich reactions to produce chiral β-amino carbonyl compounds. The incorporation of this compound would lead to products with a defined stereocenter.

The integration of this compound into these and other MCRs provides a rapid and efficient route to complex molecules with a high degree of structural diversity, which is highly desirable in drug discovery and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.